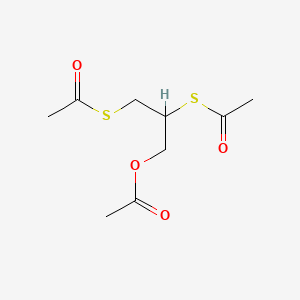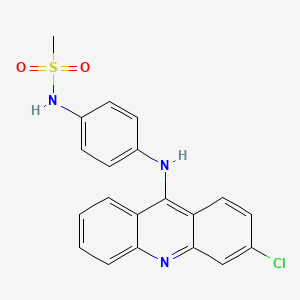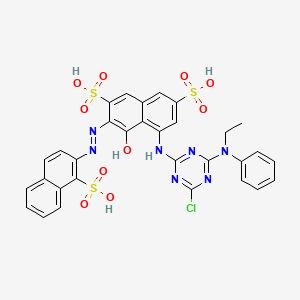![molecular formula C9H13BrO2 B12798300 7-Bromobicyclo[2.2.1]hept-2-yl acetate CAS No. 10389-63-6](/img/structure/B12798300.png)
7-Bromobicyclo[2.2.1]hept-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 110579: is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 110579 involves multiple steps, starting with the preparation of the core structure. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of NSC 110579 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: NSC 110579 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification. Conditions such as temperature, solvent, and catalyst choice are crucial for successful reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, NSC 110579 is used as a building block for synthesizing more complex molecules
Biology: Biologically, NSC 110579 is studied for its potential interactions with biological macromolecules. Researchers investigate its binding affinity to proteins, nucleic acids, and other biomolecules to understand its potential as a therapeutic agent or biochemical tool.
Medicine: In medicine, NSC 110579 is explored for its potential therapeutic effects. Studies focus on its ability to modulate biological pathways, inhibit specific enzymes, or interact with cellular receptors. These properties make it a candidate for drug development and disease treatment.
Industry: Industrially, NSC 110579 is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial catalysts, improve the efficiency of chemical reactions, and contribute to the production of high-value chemicals.
Mecanismo De Acción
The mechanism of action of NSC 110579 involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
NSC 727357: Another compound studied for its potential therapeutic effects, particularly in cancer treatment.
Paclitaxel: A well-known chemotherapeutic agent with a different mechanism of action but similar applications in cancer therapy.
Uniqueness: NSC 110579 is unique due to its specific chemical structure and properties, which differentiate it from other compounds
Conclusion
NSC 110579 is a compound of significant interest in the scientific community Its unique properties and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study
Propiedades
Número CAS |
10389-63-6 |
|---|---|
Fórmula molecular |
C9H13BrO2 |
Peso molecular |
233.10 g/mol |
Nombre IUPAC |
(7-bromo-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C9H13BrO2/c1-5(11)12-8-4-6-2-3-7(8)9(6)10/h6-9H,2-4H2,1H3 |
Clave InChI |
DPSPXRTZVZNQIK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2CCC1C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



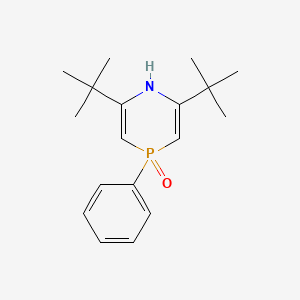
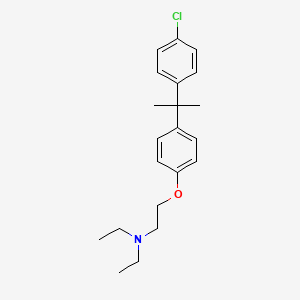
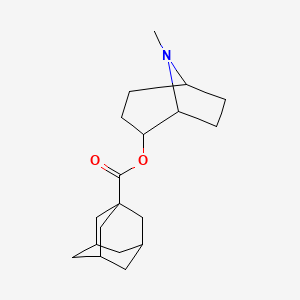
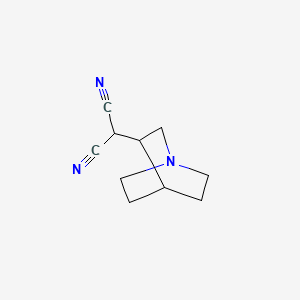
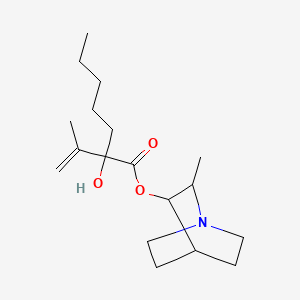
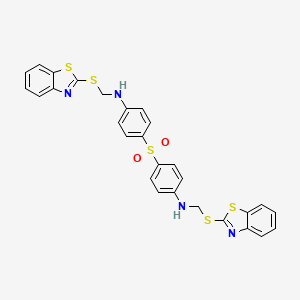

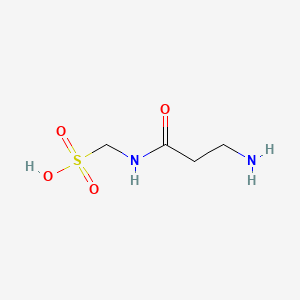
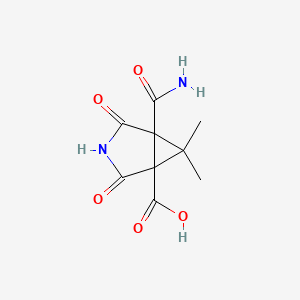
![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
